molecular formula C14H17NO4 B15057027 3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde

3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde

Cat. No.: B15057027
M. Wt: 263.29 g/mol
InChI Key: WBRFICMLRSDARC-UHFFFAOYSA-N
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Description

3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde is an organic compound with the molecular formula C12H15NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde typically involves the reaction of 4-hydroxypiperidine with benzaldehyde under basic conditions. The reaction can be carried out in solvents such as ethanol. The product is then purified through crystallization and further processed to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group on the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, potentially modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can influence biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the piperidine and benzaldehyde moieties, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethoxy]benzaldehyde

InChI

InChI=1S/C14H17NO4/c16-9-11-2-1-3-13(8-11)19-10-14(18)15-6-4-12(17)5-7-15/h1-3,8-9,12,17H,4-7,10H2

InChI Key

WBRFICMLRSDARC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)COC2=CC=CC(=C2)C=O

Origin of Product

United States

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